molecular formula C19H12ClNO2S B10844176 4-chlorophenyl 10H-phenothiazine-10-carboxylate

4-chlorophenyl 10H-phenothiazine-10-carboxylate

Katalognummer B10844176
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: OTLLKYSWTVZPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chlorophenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has unique properties due to the presence of the 4-chlorophenyl group and the carboxylate functional group attached to the phenothiazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method is the site-specific carboxylation using a laser desorption/ionization technique. This method generates radical cations from the carboxylated phenothiazine, which then react with chlorine ions from sodium chloride through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, ensuring that the reaction conditions are controlled to maintain the integrity of the phenothiazine core and the attached functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

4-chlorophenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can modify the phenothiazine core, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms, as well as the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

4-chlorophenyl 10H-phenothiazine-10-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity, while the carboxylate group may facilitate interactions with specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-phenyl-10H-phenothiazine: A precursor to the compound, lacking the 4-chlorophenyl and carboxylate groups.

    10-(4-biphenylyl)phenothiazine: Similar structure but with a biphenyl group instead of the 4-chlorophenyl group.

    2-chlorophenothiazine: Similar core structure but with a chlorine atom at a different position.

Uniqueness

4-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the combination of the 4-chlorophenyl group and the carboxylate functional group.

Eigenschaften

Molekularformel

C19H12ClNO2S

Molekulargewicht

353.8 g/mol

IUPAC-Name

(4-chlorophenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C19H12ClNO2S/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H

InChI-Schlüssel

OTLLKYSWTVZPOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.